BenchChemオンラインストアへようこそ!

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Lipophilicity Drug-likeness Medicinal Chemistry

Procure this exclusive 6-methyl-2-imino-benzothiazoline scaffold for advanced SAR exploration. Its precisely defined (Z)-stereochemistry, balanced lipophilicity (XLogP3-AA of 5.5), and unique 2,4-dichlorobenzoyl imino substitution provide a differentiated electronic profile over 6-sulfamoyl or methoxy analogs, reducing confounded experimental interpretation. The ethyl acetate handle enables controlled prodrug studies with sustained metabolic stability. Ideal for CNS target engagement and agrochemical candidate design.

Molecular Formula C19H16Cl2N2O3S
Molecular Weight 423.31
CAS No. 1005730-26-6
Cat. No. B2419631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
CAS1005730-26-6
Molecular FormulaC19H16Cl2N2O3S
Molecular Weight423.31
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O3S/c1-3-26-17(24)10-23-15-7-4-11(2)8-16(15)27-19(23)22-18(25)13-6-5-12(20)9-14(13)21/h4-9H,3,10H2,1-2H3
InChIKeyPYTNTNJBUUJIMZ-QOCHGBHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (CAS 1005730-26-6) – Benchmarking a Specialized 2-Imino-Benzothiazoline Scaffold for Research Procurement


Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (CAS 1005730-26-6) is a synthetic heterocyclic compound belonging to the 3-substituted-2-imino-benzothiazoline class [1]. Its structure combines a benzothiazole core with a 2,4-dichlorobenzoyl imino moiety at position 2, a methyl group at position 6, and an ethyl acetate side chain at position 3 [2]. The compound has a molecular formula C₁₉H₁₆Cl₂N₂O₃S and a molecular weight of 423.3 g/mol, with a computed XLogP3-AA of 5.5, zero hydrogen bond donors, and four hydrogen bond acceptors [3]. This well-defined (Z)-stereochemistry and precisely balanced substitution pattern differentiate it from closely related analogs that vary at the 6-position (e.g., sulfamoyl, methoxy, or unsubstituted), the ester group (methyl vs. ethyl), or the benzoyl halogenation pattern (mono-chloro vs. di-chloro vs. non-halogenated) [2].

Why Close Analogs of 1005730-26-6 Cannot Be Interchanged Without Risk in Structure–Activity-Dependent Studies


Within the 2-imino-benzothiazoline chemotype, even minor structural variations profoundly alter electronic distribution, lipophilicity, metabolic stability, and target engagement. For example, substituting the 6-methyl group of 1005730-26-6 with a polar sulfamoyl group (e.g., CAS 887206-24-8) increases topological polar surface area and hydrogen-bonding capacity, shifting solubility and pharmacokinetic profile, while a 6-methoxy analog (e.g., methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate) introduces electron-donating resonance effects that modulate the benzothiazole ring's π-system . Similarly, replacing the ethyl ester with a methyl ester alters hydrolysis rates and membrane permeability, and changing the 2,4-dichlorobenzoyl group to a 4-chlorobenzoyl or unsubstituted benzoyl group reduces electrophilic character and halogen-bonding potential at the imino site [1]. Because benzothiazoline-based inhibitors often rely on precise spatial and electronic complementarity with their biological targets—as demonstrated by structure–activity relationships in aldose reductase inhibitors [2] and antiglutamate-active riluzole analogs [3]—generic substitution without quantitative verification risks loss of activity, altered selectivity, or confounded experimental interpretation.

Quantitative Differentiation Evidence for Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (1005730-26-6) vs. Closest Analogs


Lipophilicity (XLogP3-AA) and Permeability Potential of 1005730-26-6 vs. 6-Sulfamoyl and 6-Methoxy Analogs

The target compound, ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (1005730-26-6), has a computed XLogP3-AA of 5.5 [1], placing it in the optimal lipophilicity range for passive membrane permeability according to Lipinski's rule-of-five framework (optimal LogP 1–5, with 5.5 being marginally above but acceptable for lipophilic chemotypes). In contrast, the 6-sulfamoyl analog (CAS 887206-24-8) introduces a highly polar sulfonamide group that substantially reduces lipophilicity, and the 6-methoxy analog adds a hydrogen-bond acceptor with electron-donating character, yielding different permeability profiles. This lipophilicity difference is critical because benzothiazole-based CNS-active analogs in the riluzole series achieve optimal brain penetration at LogP values between 3.5 and 5.0 [2], and a LogP of 5.5 with zero hydrogen bond donors favors passive diffusion across lipid bilayers while retaining sufficient solubility for in vitro assay conditions.

Lipophilicity Drug-likeness Medicinal Chemistry

Ester Side Chain Differentiation: Ethyl Acetate vs. Methyl Acetate in 1005730-26-6 – Implications for Hydrolytic Stability and Prodrug Design

The target compound 1005730-26-6 bears an ethyl acetate moiety at N-3, whereas several commercially available close analogs carry a methyl acetate (e.g., methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate and methyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate) . Ethyl esters generally exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters due to increased steric hindrance at the carbonyl carbon, which can translate to prolonged half-life in cellular assays containing esterases [1]. This class-level difference in ester hydrolysis kinetics means that 1005730-26-6 may provide a more stable ester prodrug form or a more sustained release of the active carboxylate metabolite in biological systems, reducing variability in dose–response studies that rely on intact ester concentrations.

Prodrug design Metabolic stability Ester hydrolysis

Steric and Electronic Modulation by 6-Methyl Substitution: Differentiation from 6-H, 6-OMe, and 6-SO₂NH₂ Analogs

The 6-methyl substituent on the benzothiazole ring of 1005730-26-6 provides a well-defined steric and electronic profile: it is electron-donating via inductive effect (+I) but lacks the strong resonance donation of a 6-methoxy group or the strong electron-withdrawing and hydrogen-bonding capacity of a 6-sulfamoyl group [1]. This balanced electronic character makes the benzothiazole π-system of 1005730-26-6 moderately electron-rich, which can influence the electrophilicity of the imino carbon and the overall binding affinity to targets that recognize the benzothiazole face . In the benzothiazole-based aldose reductase inhibitor series, 6-substituent variation alone altered IC₅₀ values by >10-fold [2], demonstrating that the 6-methyl group is not a neutral placeholder but actively contributes to target engagement. The 2,4-dichlorobenzoyl imino moiety further enhances electrophilic character through the electron-withdrawing chlorine atoms, creating a push–pull electronic system that differs from mono-chloro or unsubstituted benzoyl analogs [1].

Structure–Activity Relationship Electrophilicity Steric effects

High Purity and Z-Stereochemical Integrity: Procurement-Grade Differentiation for Reproducible Research

Commercially sourced 1005730-26-6 is characterized by well-defined Z-configuration at the imino double bond, a stereochemical feature critical for consistent biological activity, as the E/Z isomerization of 2-imino-benzothiazolines can alter binding geometry and potency [1]. Reputable vendors specify this compound at high purity (typically ≥95%) with characterization data including molecular formula (C₁₉H₁₆Cl₂N₂O₃S), exact mass (422.0258689 g/mol), and InChI Key (PYTNTNJBUUJIMZ-UHFFFAOYSA-N) [2]. This level of characterization enables researchers to verify compound identity by LC-MS or NMR before use, reducing the risk of batch-to-batch variability that may occur with less thoroughly characterized analogs from non-validated sources. The compound is supplied for research use under controlled storage conditions, ensuring stability for reproducible screening campaigns [2].

Chemical purity Stereochemistry Reproducibility

High-Impact Application Scenarios for Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (1005730-26-6) Based on Evidence-Based Differentiation


Medicinal Chemistry Lead Optimization: CNS-Penetrant Kinase or Neurotransmission Modulator Screening

With its computed XLogP3-AA of 5.5 and zero hydrogen bond donors [1], 1005730-26-6 falls near the upper boundary of CNS drug-like space and is structurally related to the riluzole chemotype, where 6-substituted-2-imino-benzothiazolines have demonstrated in vivo antiglutamate activity [2]. This compound can serve as a lipophilic, membrane-permeable scaffold for structure–activity relationship exploration targeting CNS enzymes or receptors, particularly where the 6-methyl and 2,4-dichlorobenzoyl substituents provide a differentiated electronic and steric profile versus more polar or less electrophilic analogs.

Prodrug Design and Metabolic Stability Studies: Esterase-Mediated Hydrolysis Profiling

The ethyl ester side chain of 1005730-26-6 offers slower esterase-mediated hydrolysis compared to methyl ester analogs [3], making it a suitable candidate for studies that require sustained prodrug concentrations in cell-based assays or plasma stability profiling. Researchers can use this compound as a comparator against methyl ester derivatives to quantify the impact of ester alkyl chain length on metabolic half-life and intracellular accumulation of the active carboxylate metabolite.

Synthetic Chemistry Building Block for Diversification at N-3 and C-6 Positions

The well-defined Z-stereochemistry and the presence of both an ethyl acetate handle (amenable to saponification, amidation, or transesterification) and a 6-methyl group (available for further functionalization) make 1005730-26-6 a versatile intermediate for generating focused libraries of benzothiazoline derivatives [4]. Its high purity and stereochemical integrity ensure that downstream products maintain consistent quality, which is critical for hit-to-lead expansion where SAR fidelity depends on starting material reproducibility.

Agrochemical Intermediate: Electrophilic Benzothiazoline Scaffold for Herbicide or Fungicide Discovery

The 2,4-dichlorobenzoyl moiety is a recognized pharmacophore in agrochemical agents [4], and the electrophilic imino carbon of the benzothiazoline core can react with nucleophilic biological targets in pests or pathogens. 1005730-26-6, with its balanced lipophilicity and moderate electron density at the benzothiazole ring, provides a scaffold suitable for designing novel herbicidal or fungicidal candidates, particularly where the ethyl acetate group can be cleaved to generate a bioactive carboxylic acid.

Quote Request

Request a Quote for Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.